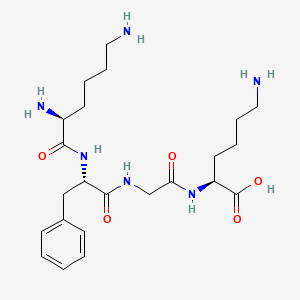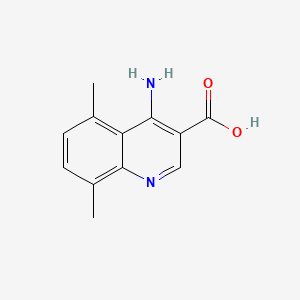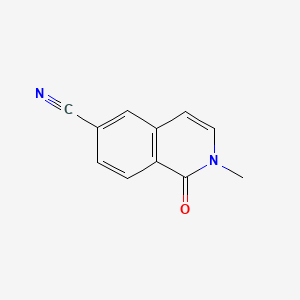
H-Lys-Phe-Gly-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Lys-Phe-Gly-Lys-OH is a tetrapeptide composed of the amino acids lysine, phenylalanine, glycine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Phe-Gly-Lys-OH typically involves the stepwise addition of amino acids to form peptide bonds. The process begins with the protection of amino groups using carbobenzoxy chloride (CbzCl) to prevent unwanted reactions. The protected amino acids are then coupled using methods such as the mixed anhydride method or the azide method. The final step involves deprotection, often achieved through hydrogenolysis over a nickel catalyst .
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity. The process is optimized for efficiency and cost-effectiveness, making it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
H-Lys-Phe-Gly-Lys-OH: can undergo various chemical reactions, including:
Oxidation: The amino acids in the peptide can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the peptide or its protective groups.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or nickel.
Substitution: Use of specific amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can yield deprotected peptides .
Applications De Recherche Scientifique
H-Lys-Phe-Gly-Lys-OH: has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects and as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and hydrogels.
Mécanisme D'action
The mechanism of action of H-Lys-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- H-Lys-Lys-Gly-OH
- H-Lys-Ala-Val-Gly-OH
- H-Lys-Phe-Phe-OH
Uniqueness
H-Lys-Phe-Gly-Lys-OH: is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it valuable for specific applications .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N6O5/c24-12-6-4-10-17(26)21(31)29-19(14-16-8-2-1-3-9-16)22(32)27-15-20(30)28-18(23(33)34)11-5-7-13-25/h1-3,8-9,17-19H,4-7,10-15,24-26H2,(H,27,32)(H,28,30)(H,29,31)(H,33,34)/t17-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVQDVPQNPGKQE-FHWLQOOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)




![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)


